molecular formula C23H25NO4 B2811898 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate CAS No. 441291-94-7

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate

Cat. No.: B2811898
CAS No.: 441291-94-7
M. Wt: 379.456
InChI Key: LKSRCWMFGPJYNQ-UHFFFAOYSA-N
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Description

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzo[de]isoquinoline-1,3-dione with 4-butylcyclohexanecarboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Naphthalimide derivatives: These compounds also contain a fused aromatic ring system and exhibit similar photophysical properties.

Uniqueness

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate is unique due to its specific combination of the benzo[de]isoquinoline core with the 4-butylcyclohexanecarboxylate moiety

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-2-3-6-15-11-13-17(14-12-15)23(27)28-24-21(25)18-9-4-7-16-8-5-10-19(20(16)18)22(24)26/h4-5,7-10,15,17H,2-3,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSRCWMFGPJYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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